molecular formula C24H19N3O2 B3899461 1-(4-methoxyphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one

1-(4-methoxyphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one

Cat. No. B3899461
M. Wt: 381.4 g/mol
InChI Key: GTOBVTXWKODOJU-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Curcumin analog" due to its structural similarity to curcumin, a natural compound found in turmeric.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one is not fully understood. However, studies have shown that this compound can modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Finally, this compound has been shown to exhibit anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methoxyphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one in lab experiments is its structural similarity to curcumin. This allows researchers to study the potential therapeutic effects of this compound without the limitations associated with using a natural compound like curcumin, such as batch-to-batch variability and low bioavailability. However, one of the main limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(4-methoxyphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one. Some of the most promising areas of research include:
1. Further studies on the mechanism of action of this compound, including its effects on various signaling pathways and cellular processes.
2. Studies on the potential use of this compound in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo, including its bioavailability and metabolism.
4. Development of novel formulations or delivery systems to improve the solubility and bioavailability of this compound.
5. Studies on the potential use of this compound as a diagnostic tool for the detection of cancer or other diseases.

Scientific Research Applications

1-(4-methoxyphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one has been studied for its potential use in various scientific research applications. Some of the most promising areas of research include cancer treatment, neuroprotection, and anti-inflammatory effects.

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-29-22-12-9-18(10-13-22)23(28)14-11-20-17-27(21-7-3-2-4-8-21)26-24(20)19-6-5-15-25-16-19/h2-17H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOBVTXWKODOJU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one

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